诺特里普替林-d3盐酸盐

描述

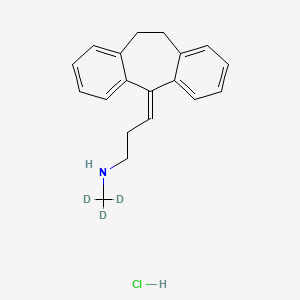

Nortriptyline-d3 Hydrochloride is a deuterium-labeled analog of Nortriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise quantification and analysis of Nortriptyline in various biological samples.

科学研究应用

Nortriptyline-d3 Hydrochloride has several scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Nortriptyline in various samples.

Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nortriptyline.

Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing of Nortriptyline in patients.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

作用机制

Target of Action

Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) that primarily targets the monoamine transporters (MATs) . These transporters play a crucial role in the reuptake of neurotransmitters like serotonin and norepinephrine, which are key players in mood regulation .

Mode of Action

Nortriptyline-d3 Hydrochloride exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to elevated mood . It also exerts antimuscarinic effects through its actions on the acetylcholine receptor .

Biochemical Pathways

The primary biochemical pathway affected by Nortriptyline-d3 Hydrochloride is the serotonergic and noradrenergic pathway . By inhibiting the reuptake of serotonin and norepinephrine, Nortriptyline-d3 Hydrochloride increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to downstream effects such as mood elevation, relief from depression, and potentially pain modulation .

Pharmacokinetics

The pharmacokinetics of Nortriptyline-d3 Hydrochloride involve rapid absorption and extensive metabolism in the liver . It has a large volume of distribution, indicating extensive distribution into tissues . The metabolites and small amounts of unchanged drug are excreted in the urine . These properties impact the bioavailability of the drug and its therapeutic effects .

Result of Action

The molecular and cellular effects of Nortriptyline-d3 Hydrochloride’s action primarily involve changes in neurotransmitter dynamics. By inhibiting the reuptake of serotonin and norepinephrine, the drug increases the availability of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and changes in neuronal activity. In some cases, Nortriptyline-d3 Hydrochloride can induce liver inflammation in a NLRP3 inflammasome-dependent manner .

Action Environment

The action, efficacy, and stability of Nortriptyline-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, and the presence of other medications . Furthermore, the drug’s efficacy can be influenced by the patient’s individual characteristics, including their genetic makeup, overall health status, and the specific nature of their depression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline-d3 Hydrochloride involves the deuteration of Nortriptyline. The process typically starts with the precursor compound, Nortriptyline, which undergoes a series of reactions to replace hydrogen atoms with deuterium. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of Nortriptyline-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology.

化学反应分析

Types of Reactions: Nortriptyline-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the aromatic rings or the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives of Nortriptyline-d3.

Reduction: Reduced forms of Nortriptyline-d3.

Substitution: Halogenated derivatives of Nortriptyline-d3.

相似化合物的比较

Amitriptyline Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action.

Protriptyline Hydrochloride: A tricyclic antidepressant with a slightly different chemical structure.

Butriptyline Hydrochloride: A less commonly used tricyclic antidepressant.

Uniqueness of Nortriptyline-d3 Hydrochloride: Nortriptyline-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in scientific research and analytical applications.

生物活性

Nortriptyline-d3 hydrochloride is a deuterated form of nortriptyline, a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder and certain types of pain. This article explores the biological activity of nortriptyline-d3 hydrochloride, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Nortriptyline

Nortriptyline is known for its ability to inhibit the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, nortriptyline has been shown to affect various receptors, including histamine and acetylcholine receptors, contributing to its side effect profile and therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic properties of nortriptyline-d3 hydrochloride are similar to those of its non-deuterated counterpart. Here are key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 45% - 85% |

| Volume of Distribution (Vd) | 1633 ± 268 L (21 ± 4 L/kg) |

| Plasma Protein Binding | ~93% |

| Half-life | Approximately 18-44 hours |

| Metabolism | Primarily via CYP2D6, CYP1A2, CYP2C19, CYP3A4 |

| Excretion | Mainly via urine (2% unchanged) |

Nortriptyline is absorbed in the gastrointestinal tract and undergoes first-pass metabolism in the liver. The main metabolite is 10-hydroxynortriptyline, which exhibits higher potency than the parent compound .

The primary mechanism by which nortriptyline exerts its effects involves:

- Inhibition of Neurotransmitter Reuptake : Nortriptyline inhibits the reuptake of norepinephrine and serotonin at the presynaptic neuronal membrane, enhancing neurotransmission .

- Receptor Interaction : It interacts with multiple receptors, leading to various pharmacological effects:

Therapeutic Applications

Nortriptyline-d3 hydrochloride has several therapeutic applications:

- Depression Treatment : As a TCA, it is effective in managing major depressive disorder.

- Pain Management : It has been utilized in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. A systematic review indicated significant pain reduction in chronic pain conditions compared to placebo .

- Antimicrobial Activity : Recent studies suggest potential antimicrobial properties against Candida albicans, particularly in disrupting biofilm formation .

Case Studies and Research Findings

- Analgesic Properties : A meta-analysis involving 648 studies demonstrated that nortriptyline significantly reduced pain severity in various chronic pain conditions. The standardized mean difference (SMD) for lowering pain scores was reported as compared to placebo .

- Pharmacokinetic Studies : Research utilizing high-performance liquid chromatography coupled with mass spectrometry has established robust methods for quantifying nortriptyline levels in biological samples. This is critical for understanding its pharmacokinetics and optimizing dosing regimens .

- Adverse Effects : Common side effects include constipation and xerostomia; however, these are generally well tolerated at therapeutic doses. Monitoring for potential drug interactions is essential due to nortriptyline's metabolism via CYP450 enzymes .

属性

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。